Benzene, (1-cyclohexen-1-ylsulfonyl)-
Description
Benzene, (1-cyclohexen-1-ylsulfonyl)- is a sulfonyl-substituted benzene derivative characterized by a cyclohexenyl group attached to the sulfonyl moiety. Sulfonyl groups are electron-withdrawing, influencing reactivity and stability, while the cyclohexene moiety introduces steric and conformational effects. Below, we compare this compound with derivatives featuring variations in substituents, synthesis routes, and physicochemical properties.
Properties
CAS No. |
59059-70-0 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
cyclohexen-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
PQXXMTMCMCKPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
Key analogues include:
Key Observations:
- Substituent Effects: Methyl groups (e.g., in CAS 105096-79-5) increase steric hindrance and molecular weight (292.44 vs. 278.41 in CAS 56691-74-8). Fluorine (CAS 98506-78-6) reduces molecular weight (262.30) and enhances electron-withdrawing effects.
Key Trends:
- Trimethylcyclohexenyl derivatives (e.g., CAS 56691-74-8) show higher purity, likely due to optimized large-scale synthesis.
- Fluorinated derivatives require careful handling but achieve moderate yields.
Physicochemical and Reactivity Profiles
Molecular Weight and Polarity
- Higher molecular weight correlates with increased substituent complexity (e.g., CAS 105096-79-5 at 292.44 vs. CAS 28995-88-2 at 256.32).
- Polarity : Sulfonyl groups enhance polarity, but bulky substituents (e.g., trimethylcyclohexenyl) may reduce solubility.
Reactivity
- Electrophilic Substitution : Electron-withdrawing sulfonyl groups direct reactions to meta/para positions. Fluorine (CAS 98506-78-6) further deactivates the ring.
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